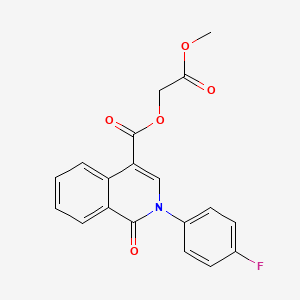
2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like this one typically belong to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the isoquinoline ring, the introduction of the fluorophenyl group, and the formation of the carboxylate ester .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The chemical reactions of similar compounds can be studied using various techniques, including spectroscopic methods and computational chemistry. These studies can provide insights into the reactivity of the compound and its potential uses in chemical synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques. These properties can provide important information about how the compound behaves in different environments .科学的研究の応用
Antimicrobial Applications
The compound has been synthesized and studied for its antimicrobial properties. Specifically, it was synthesized from a lead molecule and tested for antifungal and antibacterial activities. This research highlights its potential use in creating new antimicrobial agents (Patel & Patel, 2010).
Fluorescence and Labeling Applications
A derivative of the compound, known for its strong fluorescence in a wide range of pH levels, has been studied. This derivative demonstrates stability against light and heat, indicating its potential application as a stable fluorophore in biomedical analysis and as a fluorescent labeling reagent. It's utilized in determining carboxylic acids, demonstrating its utility in sensitive analytical procedures (Hirano et al., 2004).
Synthesis and Structural Applications
The compound's derivatives have been synthesized and their structures have been characterized, revealing their potential in developing new chemical entities. These derivatives show a variety of applications, from acting as ligands in generating new complexes to being precursors for further chemical modifications. For instance, carboxyl functionalized derivatives have been used to synthesize new complexes with potential antibacterial activities and fluorescent properties (Lei et al., 2014).
Medical Research and Drug Development
The compound's framework has been used in the design and synthesis of various derivatives, demonstrating significant cytotoxic activity against tumor cell lines. This indicates its potential role in the development of new antitumor agents. For example, one derivative has been evaluated for its c-Met kinase inhibition, displaying potent activity against several cancer cell lines (Liu et al., 2014).
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be flammable or reactive. Safety data sheets (SDS) provide information about the hazards associated with a compound and the precautions that should be taken when handling it .
将来の方向性
特性
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO5/c1-25-17(22)11-26-19(24)16-10-21(13-8-6-12(20)7-9-13)18(23)15-5-3-2-4-14(15)16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYPIFZAGLPPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833248.png)
![{1-[Amino(thiophen-2-yl)methyl]cyclobutyl}methanol](/img/structure/B2833250.png)
![methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/no-structure.png)
![3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2833252.png)
![5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B2833255.png)
![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)
![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)
![1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2833260.png)
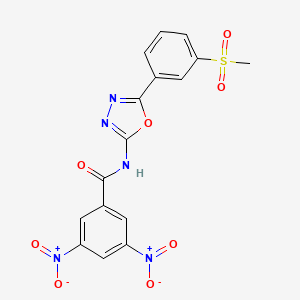
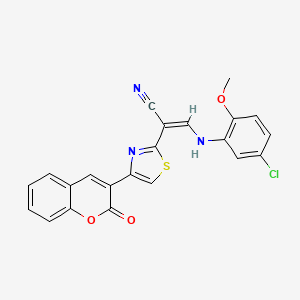
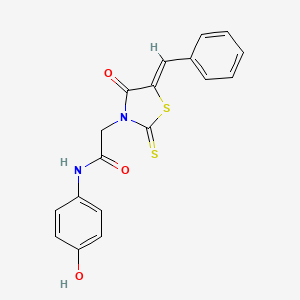
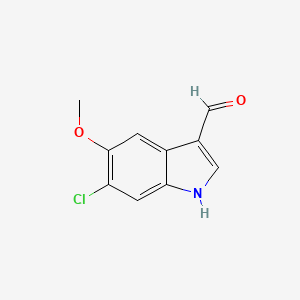
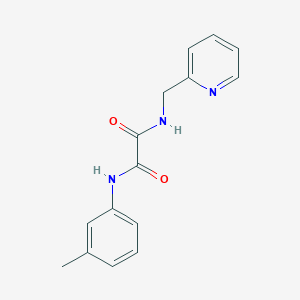
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)